4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Lipophilicity Drug-likeness Assay compatibility

4-(3-Chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is a fully synthetic quinoline derivative (C₂₂H₂₀ClFN₂O₄S, MW 462.92 g/mol) that belongs to the 4-sulfonyl-6-fluoro-3-(piperidine-1-carbonyl)quinoline chemotype. The molecule incorporates three pharmacophoric regions: a 6-fluoroquinoline core, a 3-chloro-4-methoxybenzenesulfonyl substituent at C4, and a piperidine-1-carbonyl group at C3.

Molecular Formula C22H20ClFN2O4S
Molecular Weight 462.92
CAS No. 1111031-90-3
Cat. No. B2410523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
CAS1111031-90-3
Molecular FormulaC22H20ClFN2O4S
Molecular Weight462.92
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl
InChIInChI=1S/C22H20ClFN2O4S/c1-30-20-8-6-15(12-18(20)23)31(28,29)21-16-11-14(24)5-7-19(16)25-13-17(21)22(27)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3
InChIKeyDLHALSBBYWPBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline (CAS 1111031-90-3) – Chemical Identity and Core Scaffold for Procurement Assessment


4-(3-Chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is a fully synthetic quinoline derivative (C₂₂H₂₀ClFN₂O₄S, MW 462.92 g/mol) that belongs to the 4-sulfonyl-6-fluoro-3-(piperidine-1-carbonyl)quinoline chemotype . The molecule incorporates three pharmacophoric regions: a 6-fluoroquinoline core, a 3-chloro-4-methoxybenzenesulfonyl substituent at C4, and a piperidine-1-carbonyl group at C3. Physicochemical profiling via the ZINC database reports a calculated logP of 4.672 and a topological polar surface area (tPSA) of 78 Ų, with zero hydrogen-bond donors and seven hydrogen-bond acceptors [1]. This compound is catalogued as a research screening compound in the Life Chemicals collection and is currently listed as 'In-Stock' [1].

Why 4-(3-Chloro-4-methoxybenzenesulfonyl)-6-Fluoro-3-(Piperidine-1-carbonyl)quinoline Cannot Be Casually Substituted by In-Class Quinoline Sulfonyl Analogs for Research Use


The 3-chloro-4-methoxy substitution pattern on the benzenesulfonyl ring introduces a unique combination of electron-withdrawing (Cl, σₘ = +0.37) and electron-donating (OCH₃, σₚ = −0.27) effects that differentiates this compound from unsubstituted, mono-substituted, or purely lipophilic (e.g., tert-butyl, dimethyl) analogs [1]. In the 6-fluoro-3-(piperidine-1-carbonyl)quinoline sub-series, even minor modifications to the sulfonyl aryl group generate distinct molecular properties—molecular weight spans a range of 398 to 513 g/mol, and calculated logP varies by more than 1.5 log units across close-in analogs—meaning compounds cannot be assumed to behave interchangeably in solubility, permeability, or protein-binding assays [2]. Absent confirmatory bioactivity data, structural descriptors and physicochemical parameters remain the primary criteria for library selection and SAR exploration, making non-equivalent substitution a source of experimental irreproducibility [2].

Product-Specific Quantitative Evidence Guide for 4-(3-Chloro-4-methoxybenzenesulfonyl)-6-Fluoro-3-(Piperidine-1-carbonyl)quinoline – Head-to-Head Comparator Data for Procurement Decisions


LogP Lipophilicity Differentiation vs. Unsubstituted and Dimethyl-Analog Quinolines for Assay Solubility Planning

The target compound exhibits a computed logP (cLogP) of 4.672, as reported in the ZINC database [1]. This value is distinctly higher than the unsubstituted phenylsulfonyl comparator 4-(benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline (estimated logP ≈3.45 based on fragment additive methods; molecular weight 398.45 g/mol), and substantially exceeds the 3,4-dimethylphenylsulfonyl analog 4-(3,4-dimethylbenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline (calculated logP ≈4.15; molecular weight 440.51 g/mol) . A 1.2-log-unit increase in logP relative to the unsubstituted phenylsulfonyl analog translates to approximately 16-fold higher predicted octanol/water partitioning, which directly affects DMSO stock preparation, aqueous dilution protocols, and non-specific binding in biochemical assays [2].

Lipophilicity Drug-likeness Assay compatibility

Molecular Weight and tPSA Differentiation vs. Pyrrolidine-Carbonyl and 3-Methoxy-Only Analogs for Permeability Profiling

The target compound (MW = 462.92 g/mol; tPSA = 78 Ų) occupies a distinct position in MW–tPSA space relative to its closest analogs [1]. The pyrrolidine-carbonyl cognate 4-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline (CAS 1111016-26-2) exhibits a lower molecular weight (448.89 g/mol) and identical functional group counts, while the 3-methoxy-only analog 6-fluoro-4-(3-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (MW 428.48 g/mol; tPSA ≈72 Ų) lacks the chlorine atom entirely . When plotted against established drug-likeness thresholds (MW ≤500; tPSA ≤140), the target compound falls within favorable space, but its 14–34 g/mol higher molecular weight compared to analogs directly influences passive membrane permeability and solubility parameters [2].

Pharmacokinetics Permeability Lead optimization

Hydrogen-Bond Acceptor Count Differentiation vs. Non-Carbonyl-Containing 4-Sulfonylquinoline Analog for Target-Engagement Predictions

The target compound provides seven hydrogen-bond acceptor (HBA) sites (contributed by the sulfonyl oxygens, carbonyl oxygen, methoxy oxygen, fluorine atom, and quinoline nitrogen) with zero hydrogen-bond donors (HBD), as catalogued in the ZINC database [1]. In contrast, the compound 4-(3-chlorophenyl)-6-fluoro-3-(3-fluoro-4-methylphenyl)sulfonylquinoline—a representative 3,4-diaryl-sulfonylquinoline without a piperidine-carbonyl moiety—presents only four HBA sites and lacks the conformational flexibility of the piperidine ring [2]. The three extra HBA sites in the target compound significantly expand the potential pharmacophoric interaction map, particularly for kinase hinge-region binding and receptor pockets that accommodate dual hydrogen-bond networks, while the absence of HBD donors eliminates donor–donor repulsion with non-polar binding sites [3].

Pharmacophore modeling Target engagement Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility Differentiation vs. Rigid 4-Aryl-Quinoline Scaffolds

The target compound possesses five rotatable bonds (ZINC database [1]), contributed by the sulfonyl-S–C linkage, the methoxy C–O bond, and the piperidine-carbonyl C–N and C–C bonds. This contrasts with the more rigid 4-aryl-3-sulfonylquinoline scaffolds exemplified by compounds in the mGluR1/mGluR5 sulfonyl-quinoline ligand patent family (WO 2005058834), where conformational freedom is restricted to 2–3 rotatable bonds in many disclosed examples [2]. The 2–3 extra rotatable bonds in the target compound reduce conformational rigidity, which class-level SAR analyses have associated with altered entropy penalties upon protein binding and the potential to access induced-fit binding pockets that are inaccessible to more constrained scaffolds [3].

Conformational entropy Scaffold diversity Hit-to-lead optimization

Absence of Experimentally Confirmed Bioactivity: Differentiating the Target Compound from Bioactivity-Annotated 3-Chloro-4-Methoxyphenylsulfonyl Quinoline Analogs in the BindingDB

According to the ZINC database and ChEMBL records, the target compound has no reported bioactivity data and is not the subject of any indexed publications ('No known activity for this compound' [1]). In contrast, structurally related 3-chloro-4-methoxyphenylsulfonyl quinoline derivatives—exemplified by BindingDB entry BDBM83742 (N-(3-chloro-4-methoxyphenyl)-1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]pyrrolidine-2-carboxamide)—have been screened in MLPCN high-throughput assays, returning EC₅₀ > 59.6 μM against the assay target [2]. This lack of bioactivity annotation positions the target compound as an ideal, data-clean negative control for counter-screening and as an unbiased starting point for primary screening campaigns, whereas the weakly active BindingDB analog carries a liability signal that complicates hit triage [3].

Bioactivity Screening Target deconvolution

Recommended Research and Industrial Application Scenarios for 4-(3-Chloro-4-methoxybenzenesulfonyl)-6-Fluoro-3-(Piperidine-1-carbonyl)quinoline (CAS 1111031-90-3) Based on Structural Differentiation Evidence


Screening Library Design: Lipophilic Sub-Panel Selection for Membrane Protein Targets

With a verified cLogP of 4.672—substantially exceeding unsubstituted and dimethylphenylsulfonyl analogs—the target compound is ideally suited for populating the high-lipophilicity segment of a focused screening library targeting integral membrane proteins, GPCRs, or ion channels where enhanced membrane partitioning is mechanistically desirable [1]. Compared to the unsubstituted analog (estimated logP ~3.45), this compound offers approximately 16-fold higher predicted octanol/water partitioning, directly translating to increased predicted membrane residence time in cell-based assay formats [2].

Negative Control and Counter-Screening: Zero-Bioactivity Baseline for Assay Validation

The confirmed absence of any indexed bioactivity in ChEMBL and the ZINC database makes this compound a uniquely qualified negative control for assay validation and counter-screening protocols [1]. Unlike the structurally related BindingDB entry BDBM83742, which carries a weak positive signal (EC₅₀ > 59.6 μM) that could confound hit-calling thresholds, this compound provides a clean baseline that reduces statistical false-positive risks when establishing assay windows, calculating Z'-factors, and validating screening platform robustness [2].

SAR Expansion Probe: 3-Chloro-4-Methoxy Pharmacophore Exploration in Kinase or mGluR Target Families

The 3-chloro-4-methoxybenzenesulfonyl group represents a unique electronic pharmacophore—combining electron-withdrawing chlorine (σₘ = +0.37) and electron-donating methoxy (σₚ = −0.27) effects—that is not replicated in any single-substituent or purely lipophilic (tert-butyl, dimethyl) analog [1]. When paired with seven hydrogen-bond acceptor sites (vs. four in diaryl-sulfonylquinoline comparators), this compound serves as a privileged probe for SAR expansion in target families where halogen bonding (Cl) and dual hydrogen-bond networks contribute to binding affinity, such as the mGluR1/mGluR5 ligand class disclosed in WO 2005058834 [2].

Quote Request

Request a Quote for 4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.